SOTS-1 SOTS-1 Superoxide radical anion is a toxic by-product of mitochondrial respiration that is formed from approximately 1-4% of the oxygen metabolized by aerobic organisms. SOTS-1 is an azo-compound that can be thermally decomposed in aqueous solution to generate superoxide radical anion at a constant, controlled rate. More specifically, SOTS-1 thermally decomposes to form an intermediate that reacts with oxygen at the diffusion-controlled limit to generate superoxide radical anion. The decay of SOTS-1 into the intermediate follows first order kinetics, and exhibits a half-life of 4900 seconds at physiological pH and temperature. This allows for study of the effect of superoxide on biologically relevant systems in a controlled environment that closely mimics conditions in vivo.
Brand Name: Vulcanchem
CAS No.: 223507-96-8
VCID: VC0054479
InChI: InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)
SMILES: C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O
Molecular Formula: C16H14N2O6
Molecular Weight: 330.29 g/mol

SOTS-1

CAS No.: 223507-96-8

Cat. No.: VC0054479

Molecular Formula: C16H14N2O6

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

SOTS-1 - 223507-96-8

Specification

Description Superoxide radical anion is a toxic by-product of mitochondrial respiration that is formed from approximately 1-4% of the oxygen metabolized by aerobic organisms. SOTS-1 is an azo-compound that can be thermally decomposed in aqueous solution to generate superoxide radical anion at a constant, controlled rate. More specifically, SOTS-1 thermally decomposes to form an intermediate that reacts with oxygen at the diffusion-controlled limit to generate superoxide radical anion. The decay of SOTS-1 into the intermediate follows first order kinetics, and exhibits a half-life of 4900 seconds at physiological pH and temperature. This allows for study of the effect of superoxide on biologically relevant systems in a controlled environment that closely mimics conditions in vivo.
CAS No. 223507-96-8
Molecular Formula C16H14N2O6
Molecular Weight 330.29 g/mol
IUPAC Name 4-[[(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid
Standard InChI InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)
Standard InChI Key KNKCXZHPOIMNJH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O

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